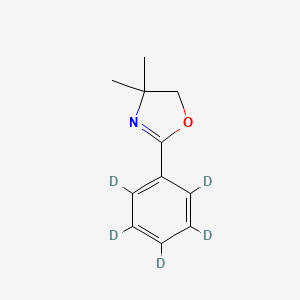

2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole

説明

特性

IUPAC Name |

4,4-dimethyl-2-(2,3,4,5,6-pentadeuteriophenyl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNSMKDDFAUGFT-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(CO2)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662167 | |

| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639516-58-8 | |

| Record name | 4,4-Dimethyl-2-(~2~H_5_)phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Enhanced Stability of Deuterated Oxazoline Protecting Groups

Abstract

In the landscape of multistep organic synthesis and drug development, the strategic use of protecting groups is paramount to achieving high yields and minimizing side reactions. The 2-oxazoline moiety is a well-established protecting group for carboxylic acids, valued for its robustness under a range of conditions. This guide provides an in-depth technical analysis of a modern strategy to augment its stability: isotopic reinforcement through deuteration. We will explore the mechanistic underpinnings of the kinetic isotope effect (KIE), detail the synthesis of deuterated oxazolines, and present a framework for quantifying their enhanced stability, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this advanced protection strategy.

Introduction: The Oxazoline Protecting Group and the Deuterium Advantage

The 2-oxazoline ring serves as a reliable protector for carboxylic acids, demonstrating notable stability towards organometallic reagents, hydrides, and various oxidizing and reducing agents.[1] Its utility is widespread, from complex natural product synthesis to the development of functional polymers.[2] However, like most protecting groups, its stability is not absolute, with a key lability being its susceptibility to hydrolysis under strong acidic conditions.[1]

In recent years, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates.[3][4][5] This "heavy hydrogen" forms a stronger covalent bond with carbon than protium (¹H), a fundamental quantum mechanical difference that can significantly slow down reactions where C-H bond cleavage is involved in the rate-determining step.[6][7] This phenomenon, known as the Kinetic Isotope Effect (KIE), offers a compelling strategy to "harden" a protecting group against specific cleavage pathways without altering its fundamental chemical properties. This guide will elucidate how this effect can be rationally applied to the oxazoline scaffold to create a more resilient protecting group.

Mechanistic Insights: Why Deuteration Enhances Stability

To appreciate the stabilizing effect of deuteration, one must first understand the mechanism of oxazoline cleavage. The primary vulnerability of the 2-oxazoline group is its hydrolysis under acidic conditions.

The Mechanism of Acid-Catalyzed Hydrolysis

The generally accepted mechanism for the acid-catalyzed hydrolysis of a 2-substituted-2-oxazoline proceeds in two key stages, as depicted below:

-

Protonation: The reaction is initiated by the rapid and reversible protonation of the ring nitrogen, which activates the imine carbon (C2) towards nucleophilic attack.

-

Rate-Determining Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the activated C2 position. This formation of a tetrahedral intermediate is widely considered the rate-determining step (RDS) of the overall hydrolysis reaction.[4]

-

Ring Opening and Tautomerization: The tetrahedral intermediate subsequently collapses, leading to the ring-opened N-(2-hydroxyethyl)amide product.

The Secondary Kinetic Isotope Effect (SKIE)

Crucially, in the established mechanism, no C-H bond on the oxazoline ring is broken during the rate-determining step. Therefore, we do not expect a primary kinetic isotope effect. Instead, the enhanced stability arises from a more subtle, yet significant, secondary kinetic isotope effect (SKIE).[8]

An SKIE occurs when isotopic substitution at a position adjacent to the reacting center influences the reaction rate. In this case, the key event is the change in hybridization at the C5 carbon atom, which is adjacent to the ring oxygen.

-

Ground State: In the starting oxazoline, the C5 carbon is sp³ hybridized.

-

Transition State: As water attacks C2, the geometry of the entire ring is altered in the transition state leading to the tetrahedral intermediate.

-

Stabilization: The C-D bond has a lower zero-point energy and is effectively stronger and less flexible than a C-H bond.[7] By replacing the hydrogens on C4 and C5 with deuterium, the vibrational energy of the ground state is lowered. This can lead to a slight increase in the activation energy required to reach the transition state for nucleophilic attack, thus slowing the rate of hydrolysis. While typically smaller than primary KIEs, SKIEs can result in measurable and synthetically useful rate reductions.

Based on this mechanistic rationale, the logical placement for deuterium atoms to maximize stability against acid hydrolysis is on the ethylene backbone of the oxazoline ring, specifically at the C4 and C5 positions.

Experimental Section: Synthesis and Evaluation

This section provides the necessary protocols for synthesizing a deuterated oxazoline and for performing a comparative stability analysis against its non-deuterated analogue.

Synthesis of a Deuterated Oxazoline Protecting Group

The most direct route to a C4/C5-deuterated oxazoline is to begin with a commercially available or synthetically prepared deuterated amino alcohol. The following protocol outlines the synthesis of 2-phenyl-4,4,5,5-tetradeutero-4,5-dihydro-1,3-oxazole from benzoic acid and 1,1,2,2-tetradeutero-2-aminoethanol.

Caption: The logical progression from mechanism to the practical benefit of deuteration.

Applications and Conclusion

The ability to tune the stability of a protecting group without altering its core reactivity opens up new strategic possibilities in chemical synthesis.

-

Complex Molecule Synthesis: In lengthy synthetic sequences, even minor lability of a protecting group can lead to significant losses in overall yield. A deuterated oxazoline provides an extra margin of safety, ensuring the carboxylic acid remains masked through multiple acidic steps that might partially cleave a standard oxazoline.

-

Drug Development: For drug candidates that contain an oxazoline moiety as part of their core structure, site-selective deuteration can slow metabolic degradation pathways that involve cleavage of the ring, potentially improving pharmacokinetic properties such as half-life and bioavailability. [3] In conclusion, the deuteration of the oxazoline backbone represents a sophisticated and rational approach to enhancing its stability against acid-catalyzed hydrolysis. Grounded in the fundamental principles of the secondary kinetic isotope effect, this strategy provides a tangible benefit for synthetic chemists. By following the outlined synthetic and analytical protocols, researchers can reliably produce and quantify the stability of these "heavy" protecting groups, adding a powerful tool to their arsenal for tackling complex chemical challenges.

References

-

Bird, I., & Farmer, P.B. (1989). The synthesis of deuterium-labelled 2-bromoethanol, acrylonitrile, acrylamide, 2-aminoethanol, 2-bromoethylamine hydrobromide and 1-bromo-2-chloroethane. Journal of Labelled Compounds and Radiopharmaceuticals, 27(2), 199-216. [Link]

-

Mees, M. A., & Hoogenboom, R. (2016). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Polymer Chemistry, 7(33), 5289-5299. [Link]

-

Gant, T. G. (2016). Deuterium Medicinal Chemistry Comes of Age. Journal of Medicinal Chemistry, 59(9), 4153-4155. [Link]

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297. [Link]

-

Morgan, D. (2022). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Beacon Intelligence. [Link]

-

Gant, T. G. (2014). Using protecting groups in organic synthesis. Journal of Organic Chemistry, 79(18), 8927-8937. [Link]

-

Wikipedia contributors. (2023). Kinetic isotope effect. Wikipedia. [Link]

-

Matsumura, S., & Tanaka, H. (1971). On the Mechanism of Lysozyme Catalysis: II. Hydrolysis of Sugar Oxazoline. Kyushu University Faculty of Agriculture Journal, 16(4), 359-369. [Link]

-

Wikipedia contributors. (2023). Oxazoline. Wikipedia. [Link]

-

Ngochindo, R. I. (1992). 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(3), 377-382. [Link]

-

Greenhalgh, C. R., et al. (1969). THE DECOMPOSITION OF 2-METHYL-Δ2-OXAZOLINE IN AQUEOUS SOLUTION. Journal of the Chemical Society B: Physical Organic, 972-976. [Link]

-

Isowater Corporation. (n.d.). Pharmaceutical Applications Of Deuterium. [Link]

-

Péter, Á. (2023). Kinetic Isotope Effect. Baran Lab, Scripps Research. [Link]

-

LibreTexts Chemistry. (2024). Kinetic Isotope Effects. [Link]

-

Dalal Institute. (n.d.). Isotope Effects. A Textbook of Organic Chemistry – Volume I. [Link]

-

Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

-

LibreTexts Chemistry. (2022). 7.1: Kinetic Isotope Effects. [Link]

-

Wikipedia contributors. (2023). Protecting group. Wikipedia. [Link]

-

Karlsson, J. O. (2003). OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. DiVA portal. [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. [Link]

-

Hoogenboom, R., et al. (2012). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 3(11), 3144-3151. [Link]

-

Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

-

Ismail, M. F., et al. (2004). Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents. Indian Journal of Chemistry - Section A, 43(5), 918-922. [Link]

-

Chen, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 28(1), 12. [Link]

Sources

- 1. Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 4. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

The Sentinel Standard: A Technical Guide to d5-Labeled Oxazolines for High-Fidelity Metabolomics

Foreword: The Pursuit of Quantitative Precision in Metabolomics

In the dynamic landscape of metabolomics, the quest for precise and accurate quantification of metabolites is paramount. This pursuit is particularly challenging for classes of molecules like fatty acids, whose structural diversity and varying physicochemical properties complicate their analysis. This technical guide delves into a powerful and elegant solution: the use of d5-labeled oxazolines. By combining the principles of chemical derivatization with stable isotope labeling, this methodology provides a robust framework for the accurate quantification of carboxylic acid-containing metabolites, offering researchers, scientists, and drug development professionals a significant enhancement to their analytical toolkit. We will explore the foundational principles, provide detailed experimental protocols, and discuss the critical considerations for implementing this advanced technique.

The Rationale for Derivatization and Stable Isotope Labeling

Metabolomics studies, which aim to capture a comprehensive snapshot of the small-molecule complement of a biological system, are often reliant on mass spectrometry (MS) coupled with chromatographic separation. However, many metabolites, particularly those containing carboxylic acid functional groups, exhibit poor ionization efficiency and chromatographic behavior in their native form.[1] Chemical derivatization addresses these challenges by modifying the analyte to improve its analytical characteristics.

1.1. The Oxazoline Advantage

Derivatization of carboxylic acids to their oxazoline counterparts offers several key benefits:

-

Enhanced MS Sensitivity: The incorporation of a nitrogen atom into the derivatized molecule significantly improves its ionization efficiency, particularly in positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). This can lead to a substantial increase in signal intensity, in some cases by as much as 200-fold, allowing for the detection and quantification of low-abundance species.[2]

-

Improved Chromatographic Properties: Oxazoline derivatives are generally less polar and more volatile than their corresponding carboxylic acids, leading to better peak shapes and resolution in both gas chromatography (GC) and liquid chromatography (LC).[3]

-

Structural Elucidation: The fragmentation patterns of oxazoline derivatives in the mass spectrometer can provide valuable information about the original structure of the analyte, such as the location of double bonds in unsaturated fatty acids.

1.2. The Power of Stable Isotope Labeling

The use of stable isotope-labeled internal standards is widely recognized as the gold standard for quantitative mass spectrometry.[4] By introducing a known amount of a labeled analog of the analyte into the sample, variations arising from sample preparation, matrix effects, and instrument response can be effectively normalized.[5] Deuterium (²H or D) is a commonly used stable isotope for this purpose due to its relative cost-effectiveness.[5]

When a deuterated derivatizing agent is used, a "heavy" isotopic tag is covalently attached to all target analytes in the sample. This creates an in-situ internal standard for each analyte, a powerful approach known as Stable Isotope Labeling Derivatization (SILD).[4] This guide focuses on the use of a d5-labeled oxazoline precursor to achieve this.

The d5-Oxazoline Workflow: A Conceptual Overview

The core of the d5-labeled oxazoline strategy lies in the derivatization of carboxylic acid-containing metabolites with a deuterated amino alcohol, followed by quantitative analysis using mass spectrometry.

Caption: High-level workflow for metabolomics analysis using d5-oxazoline derivatization.

Experimental Protocols

3.1. Synthesis of a d5-Labeled Oxazoline Precursor

While various deuterated amino alcohols can be synthesized, a common precursor for oxazoline formation is 2-amino-2-methyl-1-propanol. A commercially available d11-labeled version, 2-Amino-2-methyl-1-propanol-d11 ((CD₃)₂C(ND₂)CD₂OD), can be utilized.[6] For the purpose of creating a d5-labeled derivative specifically on the oxazoline ring formed from a carboxylic acid, a custom synthesis of a d5-labeled amino alcohol might be necessary. A plausible synthetic route, adapted from known organic chemistry principles, is outlined below.

Conceptual Synthesis of d5-2-amino-2-methyl-1-propanol:

-

Starting Material: A deuterated acetone (acetone-d6).

-

Step 1: Henry Reaction: React acetone-d6 with nitromethane in the presence of a base to form 2-nitro-1,1,1,3,3,3-hexadeuterio-propan-2-ol.

-

Step 2: Reduction: Reduce the nitro group to an amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 2-amino-1,1,1,3,3,3-hexadeuterio-propan-2-ol (a d6-labeled amino alcohol).

For a d5-labeled variant, one would start with a partially deuterated precursor.

3.2. Derivatization of Carboxylic Acids to d5-Oxazolines

This protocol is adapted from established methods for oxazoline derivatization of fatty acids.

Materials:

-

Dried metabolite extract

-

d5-2-amino-2-methyl-1-propanol (or a suitable deuterated analog)

-

Acyl chloride formation reagent (e.g., thionyl chloride or oxalyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., pyridine, triethylamine)

-

Anhydrous sodium sulfate

-

Reaction vials

Procedure:

-

Acyl Chloride Formation:

-

To the dried metabolite extract in a reaction vial, add 500 µL of anhydrous dichloromethane and 50 µL of thionyl chloride.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature and evaporate the solvent and excess thionyl chloride under a gentle stream of nitrogen.

-

-

Oxazoline Formation:

-

To the dried acyl chloride, add 200 µL of anhydrous toluene, 50 µL of d5-2-amino-2-methyl-1-propanol, and 20 µL of pyridine.

-

Cap the vial and heat at 80°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

-

Work-up:

-

Add 1 mL of hexane and 1 mL of deionized water to the reaction vial.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer containing the d5-oxazoline derivatives to a clean vial.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS or LC-MS analysis.

-

Caption: Two-step reaction for the formation of d5-oxazoline derivatives.

3.3. GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem quadrupole mass spectrometer.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection: Splitless injection at 250°C.

-

Oven Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

Typical MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Ions to Monitor: The molecular ion (M⁺) and key fragment ions for both the unlabeled (d0) and d5-labeled oxazoline derivatives.

3.4. LC-MS Analysis

Instrumentation: A liquid chromatograph coupled to a tandem quadrupole or high-resolution mass spectrometer.

Typical LC Conditions:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to elute the derivatized metabolites.

-

Flow Rate: Appropriate for the column dimensions.

Typical MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

Transitions to Monitor: The precursor-to-product ion transitions for both the d0 and d5-labeled oxazoline derivatives.

Data Analysis and Quantification

The quantification of the target metabolites is based on the ratio of the peak area of the endogenous, unlabeled (d0) derivative to the peak area of the spiked-in, d5-labeled internal standard.

4.1. Calibration Curve

A calibration curve should be prepared using a range of known concentrations of the unlabeled metabolite standards, each spiked with a constant concentration of the d5-labeled internal standard. The peak area ratio (d0/d5) is then plotted against the concentration of the unlabeled standard.

4.2. Quantitative Data Example

The following table illustrates the expected data from a validation experiment for a hypothetical fatty acid, demonstrating the linearity and precision achievable with this method.

| Analyte Concentration (µM) | Peak Area (d0) | Peak Area (d5-IS) | Peak Area Ratio (d0/d5) | Calculated Concentration (µM) | Accuracy (%) |

| 1.0 | 5,234 | 50,123 | 0.104 | 1.02 | 102 |

| 5.0 | 26,170 | 50,567 | 0.518 | 5.11 | 102.2 |

| 10.0 | 51,890 | 49,987 | 1.038 | 9.95 | 99.5 |

| 25.0 | 129,725 | 50,345 | 2.577 | 25.3 | 101.2 |

| 50.0 | 255,678 | 49,876 | 5.126 | 49.8 | 99.6 |

| 100.0 | 510,345 | 50,111 | 10.184 | 100.5 | 100.5 |

This is illustrative data.

Trustworthiness and Self-Validation

The d5-labeled oxazoline method has an inherent self-validating system. The co-elution of the d0 and d5 isotopologues with a consistent mass shift provides a high degree of confidence in peak identification. Any significant deviation in retention time between the two would indicate a potential issue with the chromatography or derivatization. Furthermore, the use of a stable isotope-labeled internal standard for every analyte minimizes the impact of matrix effects, which are a common source of error in metabolomics studies.[7]

Conclusion: Advancing Quantitative Metabolomics

The application of d5-labeled oxazolines in metabolomics represents a significant step forward in the quest for accurate and precise quantification of carboxylic acid-containing metabolites. This technical guide has provided a comprehensive overview of the principles, protocols, and considerations for implementing this powerful technique. By leveraging the combined advantages of oxazoline derivatization and stable isotope labeling, researchers can achieve higher sensitivity, improved chromatographic performance, and greater confidence in their quantitative data. As the field of metabolomics continues to evolve, the adoption of such robust and reliable methodologies will be crucial for uncovering new biological insights and advancing drug discovery and development.

References

-

Williams, J., et al. (2007). Endocannabinoid metabolomics: A novel liquid chromatography-mass spectrometry reagent for fatty acid analysis. Journal of Lipid Research, 48(5), 1060-1066. Available at: [Link]

-

Tintrop, L. K., et al. (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC-MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in water. University of Duisburg-Essen. Available at: [Link]

-

Patterson, K. Y., et al. (2008). Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. Journal of the American Society for Mass Spectrometry, 19(11), 1645-1653. Available at: [Link]

-

Li, Y., et al. (2010). High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. Analytical Chemistry, 82(21), 8789-8793. Available at: [Link]

-

Armin, B., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Journal of Clinical Laboratory Analysis, 26(1), 1-8. Available at: [Link]

-

Birkemeyer, C., et al. (2005). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(11), 1845-1854. Available at: [Link]

-

Kallio, H., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5707. Available at: [Link]

-

Jones, J. H. (2004). Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity. American Journal of Physiology-Endocrinology and Metabolism, 287(6), E1155-E1161. Available at: [Link]

-

Demeunynck, M., et al. (2022). Fast and Cost-Efficient 17O-Isotopic Labeling of Carboxylic Groups in Biomolecules: From Free Amino Acids to Proteins. Chemistry – A European Journal, 28(62), e202202029. Available at: [Link]

-

van der Werf, M. J., et al. (2005). Microbial Metabolomics with Gas Chromatography/ Mass Spectrometry. Analytical Chemistry, 77(24), 8171-8181. Available at: [Link]

-

Metabolic Solutions. (n.d.). Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation. Metabolic Solutions. Available at: [Link]

-

Schwaiger, M., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(21), 5465-5477. Available at: [Link]

-

Zhang, X., et al. (2019). Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling. Angewandte Chemie International Edition, 58(41), 14594-14598. Available at: [Link]

-

SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Ataman Kimya. Available at: [Link]

-

LIPID MAPS. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. Available at: [Link]

-

Edwards, J. L., et al. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 139(6), 1403-1411. Available at: [Link]

-

Kind, T., et al. (2009). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, Chapter 30, Unit 30.4. Available at: [Link]

-

IsoLife. (n.d.). Internal Standards in metabolomics. IsoLife. Available at: [Link]

-

Dias, D. A., et al. (2015). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 5(3), 461-477. Available at: [Link]

Sources

- 1. sciex.com [sciex.com]

- 2. Endocannabinoid metabolomics: A novel liquid chromatography-mass spectrometry reagent for fatty acid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masspec.scripps.edu [masspec.scripps.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

synthesis of 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole from d5-benzoic acid

Application Note: High-Fidelity Synthesis of 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole

Abstract & Strategic Rationale

This protocol details the synthesis of This compound (also known as 2-(Phenyl-d5)-4,4-dimethyl-2-oxazoline) starting from Benzoic acid-d5 .

The target molecule serves as a critical stable-isotope labeled internal standard for bioanalytical assays or as a robust "Meyers' Auxiliary" precursor in asymmetric synthesis where metabolic stability (via deuterium kinetic isotope effect) is required.

Synthetic Strategy: The "Isotope-First" Approach While industrial synthesis of oxazolines often utilizes high-temperature catalytic condensation (e.g., ZnCl₂ at >180°C), this protocol utilizes a Two-Step Activation/Cyclization pathway .

-

Why? Direct condensation requires forcing conditions that can lead to sublimation losses of the expensive deuterated starting material.

-

The Solution: We proceed via a stable

-hydroxy amide intermediate. This allows for intermediate purification, ensuring that the final cyclization yields a product with isotopic enrichment matching the starting material (>99 atom% D).

Chemical Pathway & Mechanism[1][2][3]

The synthesis proceeds in two distinct phases:

-

Activation & Amidation: Conversion of Benzoic acid-d5 to Benzoyl chloride-d5, followed by coupling with 2-amino-2-methylpropan-1-ol.

-

Dehydrative Cyclization: Activation of the primary alcohol with Thionyl Chloride (

) to trigger intramolecular nucleophilic attack by the amide oxygen.

Figure 1: Synthetic workflow from deuterated benzoic acid to the target oxazoline.

Materials & Equipment

Reagents

| Reagent | CAS Registry # | Purity | Role |

|---|---|---|---|

| Benzoic acid-d5 | 1079-02-3 | ≥99 atom% D | Limiting Reagent |

| 2-Amino-2-methylpropan-1-ol | 124-68-5 | ≥95% | Amino Alcohol Backbone |

| Thionyl Chloride (

Equipment

-

Flame-dried 2-neck round bottom flasks (50 mL, 100 mL).

-

Inert gas manifold (

or Ar). -

Rotary Evaporator with trap (to handle

/HCl fumes). -

Ice-water bath.

Experimental Protocols

Step 1: Synthesis of -(1-hydroxy-2-methylpropan-2-yl)benzamide-d5

This step locks the deuterated benzoyl group onto the amino alcohol backbone.

-

Acid Chloride Formation (In Situ):

-

Charge a flame-dried 50 mL flask with Benzoic acid-d5 (1.0 g, 7.8 mmol).

-

Add anhydrous DCM (10 mL) and a catalytic drop of DMF.

-

Add Thionyl Chloride (1.7 mL, 23.4 mmol, 3.0 equiv) dropwise under

. -

Reflux for 2 hours.[2] The solution should turn clear.

-

Critical: Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride (an oil/solid). Redissolve in 10 mL anhydrous DCM.

-

-

Amide Coupling:

-

In a separate 100 mL flask, dissolve 2-amino-2-methylpropan-1-ol (1.4 g, 15.6 mmol, 2.0 equiv) in DCM (15 mL) and cool to 0°C.

-

Slowly cannulate the acid chloride solution into the amine solution over 15 minutes.

-

Note: The excess amino alcohol acts as a base to scavenge HCl. Alternatively, use 1.1 equiv amino alcohol + 1.1 equiv Triethylamine.

-

Stir at RT for 3 hours.

-

-

Workup:

-

Wash reaction mixture with water (2 x 15 mL) to remove salts and excess amine.

-

Dry organic layer over

, filter, and concentrate. -

Yield Expectation: ~90-95% as a white solid.

-

Checkpoint:

NMR should show methyl singlets (~1.3 ppm) and absence of aromatic protons (due to d5-labeling).

-

Step 2: Cyclization to this compound

This step closes the ring. The mechanism involves converting the alcohol to a chlorosulfite/chloride, which is then attacked by the amide oxygen.

-

Activation:

-

Dissolve the amide intermediate (from Step 1) in anhydrous DCM (20 mL).

-

Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise.

-

Stir at RT for 1 hour. The amide-alcohol converts to the imidate hydrochloride salt or chloro-amide.

-

-

Ring Closure:

-

Purification:

-

Dry combined organics over

. -

Concentrate to yield the crude oil.

-

Purification: Distillation (Kugelrohr) is preferred for oxazolines, or Flash Chromatography (EtOAc/Hexanes, silica gel pre-treated with 1%

to prevent hydrolysis).

-

Quality Assurance & Validation

Data Specifications

| Parameter | Expected Value | Method |

|---|---|---|

| Appearance | Colorless Oil / Low-melting solid | Visual |

| Mass Spectrometry |

Validation Logic (Self-Check):

-

The "Silent" Region: The aromatic region (7.0 - 8.0 ppm) in the proton NMR must be empty (silent). Any signals here indicate loss of deuterium or contamination with non-labeled benzoic acid.

-

The Oxazoline Diagnostic: The methylene protons at position 5 (ring

) typically appear as a sharp singlet around 4.1 ppm. If the ring did not close (open chain chloride), this shift would be significantly different (downfield).

Troubleshooting & Safety

-

Scrambling Risk: Avoid strong Lewis Acids (like

) during the synthesis, as they can facilitate H/D exchange on the aromatic ring. The thermal/base conditions described here are safe for Ar-D bonds. -

Hydrolysis: Oxazolines can hydrolyze back to the amide/ester in acidic aqueous media. Ensure the final workup is basic (pH > 10) and the product is stored over molecular sieves or in a desiccator.

-

Safety: Thionyl chloride releases

and HCl gas. All reactions must be performed in a well-ventilated fume hood.

References

-

Meyers, A. I., et al. (1974). Oxazolines.[4][6][2][5][7][8] IX. Synthesis of homologs of 2-oxazoline.The Journal of Organic Chemistry, 39(18), 2787–2793. Link

-

Gant, T. G., & Meyers, A. I. (1994). The chemistry of 2-oxazolines (1985–present).Tetrahedron, 50(8), 2297-2360. Link

-

Wenker, H. (1935). The Synthesis of Delta-2-oxazolines and Delta-2-thiazolines from N-Acyl-beta-aminoethanols.Journal of the American Chemical Society, 57(6), 1079–1080. Link

-

Sigma-Aldrich. (n.d.). Phenyl-d5-acetyl chloride Product Data. Retrieved from Sigma-Aldrich catalog for stability comparison. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

reaction conditions for d5-labeled oxazoline formation from amino alcohols

Application Note & Protocol Guide

Abstract

This document provides a comprehensive scientific guide for researchers, chemists, and drug development professionals on the synthesis of d5-labeled 2-oxazolines from deuterated amino alcohols. Oxazolines are pivotal heterocyclic scaffolds in medicinal chemistry, asymmetric catalysis, and as synthetic intermediates.[1][2] The incorporation of a deuterium label (specifically a d5-label, often on an ethyl group) is a critical strategy in modern drug discovery, primarily for studying metabolic pathways, altering pharmacokinetic profiles (the "deuterium effect"), and for use as internal standards in quantitative mass spectrometry.[3] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind reagent selection and reaction conditions. We present a comparative analysis of several robust cyclodehydration methods, complete with detailed, field-tested protocols and troubleshooting insights to ensure reliable and reproducible outcomes.

Scientific Foundation: The Path to Oxazoline

The principal and most versatile route for synthesizing 2-oxazolines is the cyclodehydration of N-acyl-β-hydroxy-amino alcohols (commonly referred to as β-hydroxy amides).[1][4] This transformation is conceptually a two-stage process, even when performed in a single pot:

-

Amide Formation: A deuterated amino alcohol (e.g., N-ethyl-d5-ethanolamine[5]) is acylated with a carboxylic acid or a more reactive derivative (such as an acid chloride or anhydride) to form the key β-hydroxy amide intermediate.

-

Cyclodehydration: The hydroxyl group of the intermediate is activated to facilitate an intramolecular nucleophilic attack by the amide oxygen, expelling water (or a related leaving group) to forge the oxazoline ring.

Figure 1: General two-stage workflow for d5-oxazoline synthesis.

Mechanistic Insight: Inversion vs. Retention

The critical cyclization step can proceed via two distinct mechanistic pathways, which directly impacts the stereochemical outcome if a chiral center is present at the alcohol position.[2]

-

Pathway A (Retention of Stereochemistry): Involves the activation of the amide carbonyl by a strong acid, followed by a nucleophilic attack from the neutral hydroxyl group. This pathway is less common.[2]

-

Pathway B (Inversion of Stereochemistry): This is the dominant mechanism for most modern dehydrating reagents. The hydroxyl group is first activated, converting it into a good leaving group (e.g., a tosylate, fluorosulfite, or protonated water). The amide oxygen then performs an intramolecular Sₙ2-like backside attack, displacing the leaving group and resulting in a net inversion of the stereocenter.[2][6]

Figure 2: Dominant Sₙ2 mechanism for oxazoline formation.

Comparative Analysis of Key Cyclodehydration Reagents

The choice of dehydrating agent is the most critical parameter in oxazoline synthesis. It dictates reaction temperature, functional group tolerance, and overall efficiency. Below is a summary of the most effective and widely adopted reagent classes.

| Reagent Class | Examples | Typical Temp. (°C) | Stereochemistry | Advantages | Disadvantages & Considerations |

| Fluorinating Agents | DAST, Deoxo-Fluor | -78 to 25 | Inversion | Mild, highly efficient, excellent functional group tolerance, clean reactions.[6][7] | DAST is thermally unstable; Deoxo-Fluor is preferred but more expensive.[7] Corrosive HF is a byproduct. |

| Sulfonyl Carbamates | Burgess Reagent | 25 to 80 (Reflux) | Syn-elimination | Extremely mild, excellent for sensitive substrates.[8][9][10] | Can be slow; requires stoichiometric amounts. |

| Sulfonyl Chlorides | TsCl, MsCl | 0 to 50 | Inversion | Inexpensive and readily available reagents.[4][11] | Requires a base (e.g., pyridine); can generate side products if not optimized.[12] |

| Strong Brønsted Acids | Triflic Acid (TfOH) | 60 to 80 | Inversion | "Green" method (water is the only byproduct), suitable for one-pot procedures.[2] | Requires strongly acidic conditions which may not be suitable for all substrates. |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: d5-Oxazoline Synthesis via Deoxo-Fluor

This protocol is highly reliable for a wide range of substrates, offering excellent yields under mild conditions. Deoxo-Fluor is chosen over DAST for its superior thermal stability.[7]

Materials & Reagents:

-

N-acyl-β-hydroxy-d5-amino alcohol (1.0 mmol, 1.0 equiv)

-

Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur trifluoride] (1.1 mmol, 1.1 equiv)

-

Anhydrous Dichloromethane (DCM), 10 mL

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve the N-acyl-β-hydroxy-d5-amino alcohol substrate in anhydrous DCM (10 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Place the flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Slowly add Deoxo-Fluor (1.1 equiv) to the stirred solution via syringe over 5 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Allow the reaction to stir at -20 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL) while the flask is in an ice bath. Caution: Quenching is exothermic and releases gas.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and deuterium incorporation using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The mass spectrum should show a prominent M+5 peak corresponding to the d5-labeled product.

Protocol 2: d5-Oxazoline Synthesis using Tosyl Chloride (TsCl) and Pyridine

This classic method utilizes inexpensive reagents and is effective for many substrates. The key is the in-situ formation of a tosylate, an excellent leaving group.[4][11]

Materials & Reagents:

-

N-acyl-β-hydroxy-d5-amino alcohol (1.0 mmol, 1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 equiv)

-

Anhydrous Pyridine (5 mL)

-

Diethyl ether or Ethyl Acetate

-

1 M aqueous Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve the N-acyl-β-hydroxy-d5-amino alcohol in anhydrous pyridine (5 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add TsCl portion-wise over 10 minutes. Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl generated during tosylate formation, which drives the reaction forward.[11]

-

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight (or until TLC indicates completion). For less reactive substrates, gentle heating (40-50 °C) may be required.

-

Pour the reaction mixture into ice-cold 1 M HCl (20 mL) and extract with diethyl ether (3 x 20 mL). Causality: The acid wash removes the excess pyridine.

-

Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification & Characterization: Purify via flash chromatography. Characterize by NMR and MS to confirm the d5-oxazoline structure and isotopic enrichment.

Protocol 3: "Green" d5-Oxazoline Synthesis with Triflic Acid (TfOH)

This modern approach is advantageous as it generates only water as a byproduct and can be adapted for a one-pot synthesis directly from the carboxylic acid and d5-amino alcohol.[2]

Materials & Reagents:

-

N-acyl-β-hydroxy-d5-amino alcohol (1.0 mmol, 1.0 equiv)

-

Triflic Acid (TfOH) (1.5 mmol, 1.5 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE), 7 mL

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

To a stirred solution of the N-acyl-β-hydroxy-d5-amino alcohol in anhydrous DCE (7 mL) under an inert atmosphere, add TfOH (1.5 equiv) dropwise at room temperature.

-

Causality: TfOH, a very strong acid, protonates the hydroxyl group, converting it into H₂O⁺, an excellent leaving group. The optimal 1.5 equivalents ensure complete activation.[2]

-

Heat the reaction mixture to 80 °C and stir for 12 hours or until completion as monitored by TLC/LC-MS.

-

Cool the reaction to room temperature and carefully neutralize by pouring it into a stirred, ice-cold saturated solution of NaHCO₃.

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic phases, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification & Characterization: Purify the residue by flash column chromatography. Confirm the product identity and d5-label retention via NMR and HRMS.

References

- Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.

- Chaudhry, P., Horvath, A., & Aube, J. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.

- Wuts, P. G. M., & Gu, R. L. (2010). Synthesis of oxazoline compounds.

- Chaudhry, P., Horvath, A., & Aube, J. (2007). One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries.

- Various Authors. (n.d.). Synthesis of a) Burgess reagent 3; b) oxazolines, and c) thiazolines.

- Lin, H.-C., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8991.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Synthetic applications of Burgess reagent.

- Wikipedia contributors. (n.d.). Burgess reagent. Wikipedia.

- Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. University of Cambridge.

- Oreate AI. (2025). The Role of TsCl Pyridine in Organic Synthesis.

- Various Authors. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline.

- Sigma-Aldrich. (n.d.).

- Al-Qahtani, M. H. (2025). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI.

Sources

- 1. One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2010015211A1 - Synthesis of oxazoline compounds - Google Patents [patents.google.com]

- 5. N-Ethyl-d5-ethanolamine 98 atom % D, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. Burgess reagent - Wikipedia [en.wikipedia.org]

- 11. The Role of TsCl Pyridine in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 12. researchgate.net [researchgate.net]

Application Note: Structural Elucidation and Quantitation using 2-Phenyl-d5-4,4-dimethyl-oxazoline

Introduction & Scientific Context

2-Phenyl-4,4-dimethyl-oxazoline (DMOX) derivatives are critical intermediates in asymmetric synthesis (Myers’ oxazolines) and are widely employed as protecting groups for carboxylic acids. In bioanalytical and pharmacokinetic (DMPK) workflows, the deuterated analog 2-Phenyl-d5-4,4-dimethyl-oxazoline serves as a high-fidelity Internal Standard (IS).

The incorporation of five deuterium atoms (

Key Chemical Properties[1][2]

-

Analyte: 2-Phenyl-d5-4,4-dimethyl-oxazoline

-

Formula:

-

Molecular Weight: 180.26 g/mol (Calculated based on

Da) -

Unlabeled Analog MW: 175.23 g/mol

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Target: Identification of synthesis impurities and isotopic purity verification.

-

Sample Preparation: Dissolve 1 mg of 2-Phenyl-d5-4,4-dimethyl-oxazoline in 1 mL of Dichloromethane (DCM). Dilute 1:100 with Hexane.

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Oven Program: 60°C (1 min)

20°C/min -

Ion Source (EI): 70 eV, 230°C.[1]

-

Scan Range: m/z 40–300.

Protocol B: LC-MS/MS Quantitation (ESI+)

Target: Trace quantitation in biological matrices (Plasma/Microsomes).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Ionization: ESI Positive Mode (

3.5 kV). -

MRM Transition:

(Quantifier),

Fragmentation Mechanisms and Logic

Electron Ionization (EI) Fragmentation

In hard ionization (70 eV), the molecule undergoes extensive fragmentation. Unlike long-chain DMOX derivatives used in fatty acid analysis, this molecule lacks a

Instead, the fragmentation is driven by radical site initiation at the nitrogen and charge retention on the aromatic system.

-

Molecular Ion (

): m/z 180. The radical cation is stable due to the aromatic ring. -

Gem-Dimethyl Cleavage (

): Loss of a methyl radical ( -

Ring Fission (The "Diagnostic" Split): The oxazoline ring cleaves to relieve strain and conjugation.

-

Fragment A (Benzoyl-d5 Cation): Cleavage of the

and -

m/z:

.

-

-

Phenyl-d5 Cation: Decarbonylation of the benzoyl fragment.

-

m/z:

.

-

Electrospray Ionization (ESI) Fragmentation

In LC-MS/MS, the molecule forms the protonated pseudomolecular ion

-

Precursor: m/z 181.

-

Collision Induced Dissociation (CID): Protonation occurs on the Nitrogen. Energy ramp causes ring opening.

-

Primary Transition: Loss of the amino-alcohol backbone to form the Benzoyl-d5 cation (m/z 110).

Visualization of Pathways[4]

Diagram 1: EI Fragmentation Mechanism

This diagram illustrates the bond cleavages leading to the primary diagnostic ions in the 70 eV spectrum.

Caption: EI Fragmentation pathway of 2-Phenyl-d5-4,4-dimethyl-oxazoline showing the derivation of diagnostic ions m/z 110 and m/z 82.

Diagram 2: LC-MS/MS Quantitation Workflow

A self-validating workflow for using this molecule as an Internal Standard.

Caption: Standardized workflow for bioanalytical quantitation using the d5-oxazoline IS to normalize matrix effects.

Comparative Data Analysis

The following table summarizes the expected mass shifts. This data is essential for setting up Selected Ion Monitoring (SIM) or MRM windows.

| Fragment Identity | Structure | Unlabeled m/z | Deuterated ( | Shift ( | Origin |

| Molecular Ion | 175 | 180 | +5 | Intact Molecule | |

| Demethylated | 160 | 165 | +5 | Loss of methyl from C4 | |

| Benzoyl Cation | 105 | 110 | +5 | Ring Cleavage (Diagnostic) | |

| Phenyl Cation | 77 | 82 | +5 | Decarbonylation | |

| Aziridinium | 56 | 56 | 0 | Oxazoline backbone (No Phenyl) |

Note on Isotope Scrambling: Under standard EI conditions, deuterium scrambling on the phenyl ring is negligible. However, if the ionization energy is excessive (>70 eV) or source temperature is >250°C, minor H/D scrambling may broaden the m/z 82 peak to m/z 81/83.

References

-

Wiley Spectral Libraries. Mass Spectra of Oxazoline Derivatives. Wiley Registry of Mass Spectral Data.

-

NIST Chemistry WebBook. 2-Phenyl-2-oxazoline Mass Spectrum (Standard Reference). NIST Standard Reference Database Number 69.

-

Myers, A. G., et al. (1994). Synthesis of highly functionalized structures using oxazoline directing groups. Journal of the American Chemical Society.

-

Holman, S. W., et al. (2012). Ion fragmentation of small molecules in mass spectrometry: Mechanism of oxazoline ring opening. University of Alabama Birmingham / Mass Spectrometry Reviews.

Sources

Application Note & Protocol: Strategic Solvent Selection for the Extraction of 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole

Introduction: The Critical Role of Solvent Selection

2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole is a deuterated synthetic compound, frequently employed as an internal standard (IS) in quantitative bioanalysis using mass spectrometry (e.g., LC-MS/MS). Its structural similarity to a corresponding non-deuterated analyte allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variability. The accuracy of this correction, and thus the entire assay, is fundamentally dependent on the efficiency and reproducibility of the extraction process.

The choice of extraction solvent is the most influential factor in developing a robust and selective sample preparation workflow. An optimal solvent ensures high recovery of the target analyte while minimizing the co-extraction of interfering matrix components. This document provides a comprehensive guide to the principles and practical steps for selecting an appropriate solvent system for the extraction of this moderately polar, basic compound from common sample matrices.

Analyte Physicochemical Properties: A Mechanistic Overview

Understanding the chemical nature of this compound is the cornerstone of logical solvent selection.

-

Structure & Polarity: The molecule possesses a distinct amphiphilic character. The phenyl ring and the gem-dimethyl group at the 4-position create a significant non-polar region. Conversely, the dihydrooxazole ring, containing both an oxygen atom and a basic imine nitrogen, provides a polar, hydrophilic domain capable of hydrogen bonding. This duality means the compound is neither extremely non-polar nor extremely polar, placing it in the intermediate polarity range.

-

-

At pH < (pKa - 2): The molecule will be predominantly protonated (cationic form), increasing its solubility in aqueous media.

-

At pH > (pKa + 2): The molecule will be in its neutral, free base form, making it significantly more soluble in organic solvents.

-

This pH-dependent behavior is the key to "switching on" or "switching off" its hydrophilicity, enabling selective partitioning between aqueous and organic phases.

The Logic of Solvent Selection: Core Principles

The selection of an extraction solvent is a systematic process guided by established chemical principles. The primary goal is to maximize the partitioning of the analyte into the extraction solvent while leaving matrix components behind.

Polarity Matching: "Like Dissolves Like"

The most fundamental principle is that substances dissolve best in solvents of similar polarity. Given the intermediate polarity of our target analyte, solvents of intermediate polarity are the most logical starting point. Highly non-polar solvents (e.g., hexane) may not efficiently solvate the polar dihydrooxazole ring, while highly polar solvents (e.g., methanol, water) will have a strong affinity for the sample matrix and may not effectively partition the analyte from an aqueous phase.

Solvent Properties for Consideration

A multi-parameter approach is necessary for choosing the ideal solvent.

| Parameter | Rationale for Selection | Recommended for Target Analyte |

| Polarity Index | A numerical scale representing the relative polarity of a solvent. Aim for a solvent with a polarity index that matches the analyte. | Intermediate range (approx. 3.0 - 6.0) is a good starting point. |

| Selectivity | The ability of a solvent to extract the target analyte with minimal co-extraction of matrix interferences (e.g., lipids, salts, proteins). | Water-immiscible solvents are crucial for LLE to achieve phase separation. The choice depends heavily on the sample matrix. |

| Analyte Solubility | The solvent must be able to dissolve the analyte to a high degree to ensure efficient extraction. | Empirically determined, but solvents like Ethyl Acetate, Dichloromethane (DCM), and Methyl tert-butyl ether (MTBE) are strong candidates. |

| Volatility | A lower boiling point facilitates easy removal of the solvent post-extraction via evaporation, concentrating the analyte for analysis. | MTBE (55 °C), DCM (40 °C), and Ethyl Acetate (77 °C) offer good volatility. |

| Water Miscibility | For Liquid-Liquid Extraction (LLE), the solvent must be immiscible with water to form a distinct second phase. | Essential for LLE. Solvents like MTBE, Ethyl Acetate, and DCM are appropriate. |

| Compatibility | The solvent must not interfere with downstream analytical techniques (e.g., LC-MS, GC-MS). | Solvents should be of high purity (e.g., HPLC or MS grade) to avoid introducing contaminants. |

Decision Workflow for Solvent Selection

The process of selecting a solvent can be visualized as a decision tree, starting with the analyte's properties and leading to a refined choice based on the extraction method and matrix.

Caption: Logical workflow for solvent selection based on analyte properties and chosen extraction methodology.

Protocols: Application in Practice

Here we provide detailed, step-by-step protocols for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), incorporating the principles of strategic solvent selection.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is ideal for extracting the analyte from aqueous samples such as plasma, urine, or quenched reaction mixtures. The strategy hinges on rendering the analyte neutral via pH adjustment to facilitate its transfer into an immiscible organic solvent.

Experimental Workflow: LLE

Caption: Standard workflow for Solid-Phase Extraction (SPE) using a C18 cartridge.

Step-by-Step Methodology:

-

Sample Pre-treatment: Adjust the pH of the aqueous sample to > 8 to ensure the analyte is in its neutral form, which will promote strong binding to the non-polar C18 sorbent.

-

Cartridge Conditioning: Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the SPE cartridge. This solvates the C18 chains, activating the sorbent. Do not allow the cartridge to go dry.

-

Cartridge Equilibration: Pass 1-2 cartridge volumes of purified water or a buffer matching the sample's pH through the cartridge. This removes the organic solvent and prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry.

-

Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min). The neutral analyte will be retained on the C18 sorbent via hydrophobic interactions.

-

Washing: Pass 1-2 cartridge volumes of a weak, polar solvent (e.g., 5-10% methanol in water). This crucial step removes salts and highly polar, water-soluble interferences that did not bind strongly to the sorbent, while the analyte of interest remains bound.

-

Elution (Critical Solvent Selection): Elute the analyte using a small volume of a strong, organic solvent that disrupts the hydrophobic interaction between the analyte and the C18 sorbent. This is the key solvent selection step in SPE.

-

Post-Elution: The collected eluate can be evaporated and reconstituted as described in the LLE protocol (steps 7-9).

Comparative Table of SPE Elution Solvents:

| Elution Solvent | Rationale | Comments |

| Methanol (MeOH) | A polar organic solvent strong enough to elute moderately polar compounds from C18. | A good starting point. Recovery may be improved with a modifier. |

| Acetonitrile (ACN) | Slightly less polar than methanol, can offer different selectivity for eluting the analyte versus tightly bound interferences. | Good choice, often used in mobile phases for LC-MS. |

| Methanol with 2% Ammonium Hydroxide | The addition of a base (NH4OH) ensures the analyte remains in its neutral form, maximizing its solubility in the elution solvent and preventing ionic interactions with any residual silanol groups on the sorbent. | Highly Recommended. This often provides the sharpest elution peak and highest recovery for basic compounds. |

| Isopropanol (IPA) | A stronger, less polar solvent than MeOH or ACN. | Useful if the analyte is very tightly bound to the sorbent, but may also elute more non-polar interferences. |

Recommendation: For the elution step, Methanol with 2% Ammonium Hydroxide is the most effective starting point. The combination of a strong organic solvent and a basic modifier addresses both the hydrophobic retention mechanism and the basic nature of the analyte, leading to superior recovery and purity.

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole

Welcome to the technical support center for the hydrolysis of 2-Phenyl-d5-4,4-dimethyl-4,5-dihydrooxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this specific chemical transformation. Our goal is to equip you with the scientific rationale behind each experimental step, ensuring robust and reproducible results.

Introduction

This compound is a specialized isotopic analog often used in pharmacokinetic studies as an internal standard or tracer. Its hydrolysis is a critical step to access the corresponding deuterated benzoic acid and the chiral amino alcohol, 2-amino-2-methyl-1-propanol. However, the reaction is not always straightforward. The significant steric hindrance imparted by the gem-dimethyl group at the C4 position can dramatically slow the rate of hydrolysis compared to less substituted oxazolines.[1][2] This guide will address the common challenges associated with this reaction and provide scientifically grounded solutions.

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of a 2-oxazoline proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for effective troubleshooting.

-

Protonation: The reaction initiates with the protonation of the basic nitrogen atom of the oxazoline ring by an acid catalyst (e.g., H₃O⁺). This increases the electrophilicity of the imino carbon (C2).

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated C2 carbon. This is often the rate-determining step and is highly sensitive to steric hindrance.[1][2]

-

Ring Opening: The attack by water leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and cleavage of the C-O bond within the ring result in the ring opening to form an N-(2-hydroxyethyl)amide intermediate.

-

Amide Hydrolysis: Under the acidic conditions, the resulting amide undergoes further hydrolysis to yield the final products: a carboxylic acid (benzoic acid-d5) and an amino alcohol (2-amino-2-methyl-1-propanol).

Caption: Fig. 1: Acid-Catalyzed Hydrolysis Mechanism

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrolysis of this compound.

Q1: My reaction is extremely slow or shows no conversion to the product. What are the likely causes and how can I accelerate it?

A1: This is the most frequently encountered problem, primarily due to the steric hindrance from the 4,4-dimethyl groups, which impedes the nucleophilic attack of water.[1][2]

-

Causality: The gem-dimethyl group acts as a steric shield, making it difficult for water to approach the C2 carbon. Insufficiently acidic conditions or low temperatures fail to provide the necessary activation energy to overcome this barrier. Hydrophobic starting materials may also exhibit poor solubility in purely aqueous acid, limiting the reaction rate.[1][2]

-

Solutions & Scientific Rationale:

-

Increase Acid Concentration: A higher concentration of acid (e.g., shifting from 1M HCl to 3M or 6M HCl) increases the population of the protonated, more reactive oxazoline species, thereby accelerating the reaction.

-

Elevate Reaction Temperature: Increasing the temperature provides the molecules with more kinetic energy to overcome the activation barrier. Refluxing the reaction mixture is a common and effective strategy. Studies on poly(2-oxazoline) hydrolysis show a dramatic acceleration of the reaction rate with increased temperature.[3][4]

-

Extend Reaction Time: Due to the inherent steric challenges, this reaction may require prolonged heating (24-48 hours). It is crucial to monitor the reaction's progress periodically.

-

Use a Co-solvent: If the starting material has poor solubility in aqueous acid, adding a water-miscible co-solvent like tetrahydrofuran (THF) or 1,4-dioxane can improve homogeneity and increase the reaction rate.[1][2] Be aware that under harsh acidic conditions and high temperatures, some co-solvents like THF can undergo side reactions.[1][2]

-

Q2: The reaction starts but stalls before reaching full conversion. Why is this happening?

A2: A stalling reaction suggests that the initial conditions are sufficient to start the hydrolysis, but a limiting factor is preventing it from going to completion.

-

Causality:

-

Catalyst Consumption: The acid catalyst can be neutralized by basic impurities or by the product itself (the amino alcohol), reducing its effective concentration over time.

-

Product Inhibition: The formation of the positively charged ammonium salt of the amino alcohol product can increase the polarity of the medium, potentially causing the less polar starting material to phase out or aggregate, thus slowing the reaction.

-

Equilibrium: While unlikely to be the primary issue in this irreversible hydrolysis, a significant change in reaction conditions could theoretically affect the reaction's forward momentum.

-

-

Solutions & Scientific Rationale:

-

Re-addition of Catalyst: If catalyst consumption is suspected, the careful addition of fresh acid can reinvigorate the reaction.

-

Vigorous Stirring & Co-solvent: Ensure the reaction mixture is being stirred vigorously to maintain homogeneity. If product inhibition is causing phase separation, the use of a co-solvent as mentioned in A1 can be beneficial.

-

Reaction Monitoring: Use an appropriate analytical technique (TLC, LC-MS) to confirm that the reaction has truly stalled and is not just proceeding very slowly. Take samples at extended time intervals (e.g., 12, 24, 36 hours) to establish a definitive trend.

-

Q3: I'm observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are these side products?

A3: The formation of side products is typically a result of using conditions that are too harsh, leading to degradation.

-

Causality: While oxazolines are generally stable, very high temperatures combined with highly concentrated strong acids (like H₂SO₄) can lead to charring or other decomposition pathways of the organic molecules. The use of THF as a co-solvent at high temperatures can also lead to its own hydrolysis products, such as 1,4-butanediol.[1][2]

-

Solutions & Scientific Rationale:

-

Optimize Conditions: Instead of resorting to the harshest possible conditions immediately, perform a systematic optimization. Try a moderate increase in temperature and acid concentration first. A longer reaction time at a lower temperature is often preferable to a short time at a very high temperature.

-

Use HCl over H₂SO₄: Hydrochloric acid is generally preferred as it is less prone to causing charring and unwanted side reactions like sulfonation compared to sulfuric acid.

-

Inert Atmosphere: While oxidative degradation is less likely for this substrate, running the reaction under an inert atmosphere (N₂ or Ar) is a good general practice to exclude it as a possibility.

-

Analytical Diligence: Use LC-MS to get the mass of the side products. This information is invaluable for proposing their structures and understanding the decomposition pathway.

-

Q4: The hydrolysis seems complete, but I'm struggling with the work-up and purification. How can I effectively separate the products?

A4: The two products, benzoic acid-d5 and 2-amino-2-methyl-1-propanol, have very different chemical properties that can be exploited for their separation. The high water solubility of the amino alcohol product is a key challenge.

-

Causality: In the final acidic reaction mixture, the benzoic acid is neutral, while the amino alcohol is protonated (an ammonium salt), making it extremely water-soluble and difficult to extract with organic solvents.

-

Solutions & Scientific Rationale:

-

Acid-Base Extraction (Recommended):

-

Step 1 (Isolate Benzoic Acid-d5): After cooling the reaction, basify the aqueous solution to a pH > 10 with a strong base (e.g., 2M NaOH). This deprotonates the benzoic acid, forming the water-soluble sodium benzoate-d5 salt. The amino alcohol will now be in its neutral, less water-soluble form. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the amino alcohol and any remaining starting material.

-

Step 2 (Recover Benzoic Acid-d5): Take the aqueous layer from Step 1 and re-acidify it to pH < 2 with concentrated HCl. The benzoic acid-d5 will precipitate out as a solid or can be extracted with an organic solvent like ethyl acetate.

-

Step 3 (Isolate Amino Alcohol): The organic extracts from Step 1 contain the 2-amino-2-methyl-1-propanol. This can be isolated by drying the organic layer (e.g., with Na₂SO₄ or MgSO₄), filtering, and removing the solvent under reduced pressure.

-

-

Chromatography: If extraction proves inefficient, column chromatography can be used. Given the basic nature of the amino alcohol, it may streak on silica gel. This can often be suppressed by pre-treating the silica with a small amount of triethylamine in the eluent system.

-

Q5: Are there any specific analytical considerations for this molecule?

A5: Yes. The deuterium labeling and the specific products require tailored analytical approaches.

-

Causality: The d5-phenyl group is a mass label. It has a negligible effect on the chemical reactivity (a very small secondary kinetic isotope effect might be present but is unlikely to impact synthetic outcomes).[5][6][7][8][9] Its purpose is to be distinguished by mass spectrometry.

-

Solutions & Scientific Rationale:

-

LC-MS is the Gold Standard: This is the ideal technique for monitoring the reaction. You can track the disappearance of the starting material and the appearance of both products by their distinct masses.

-

TLC Visualization: For TLC analysis, the starting material and benzoic acid-d5 will be UV active. The amino alcohol product is not. To visualize the amino alcohol, stain the TLC plate with a ninhydrin solution, which reacts with primary amines to produce a characteristic purple spot. This allows you to track the formation of the amino alcohol product specifically.

-

Quantitative Data Summary

For effective LC-MS monitoring, it is essential to know the theoretical masses of the species involved.

| Compound | Chemical Formula | Exact Mass (Monoisotopic) |

| This compound | C₁₁H₈D₅NO | 180.16 |

| Benzoic acid-d5 | C₇HD₅O₂ | 127.08 |

| 2-Amino-2-methyl-1-propanol | C₄H₁₁NO | 89.08 |

Standard Experimental Protocol

This protocol provides a robust starting point for the hydrolysis. Optimization may be required based on your specific experimental observations.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Acid Addition: Add 3M aqueous hydrochloric acid (approx. 10-20 mL per gram of starting material).

-

Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (staining with UV and ninhydrin) or LC-MS at regular intervals (e.g., 4, 8, 16, 24 hours) until the starting material is consumed.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Work-up (Basification): Cool the flask in an ice bath and slowly add 2M NaOH solution until the pH of the solution is > 10.

-

Extraction 1 (Amino Alcohol): Transfer the basic solution to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers. This combined organic phase contains the 2-amino-2-methyl-1-propanol.

-

Extraction 2 (Benzoic Acid): Take the remaining aqueous layer and re-acidify it to pH < 2 with concentrated HCl. Extract this acidic solution three times with ethyl acetate. Combine these organic layers. This phase contains the benzoic acid-d5.

-

Purification: Dry both sets of combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude products, which can be further purified if necessary (e.g., by recrystallization or chromatography).

Caption: Fig. 2: Experimental & Troubleshooting Workflow

References

- Oreate AI Blog. (2026, January 20).

-

Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

Singleton, D. A., & Hang, C. (1999). Deuterium isotope effects on noncovalent interactions between molecules. PubMed. [Link]

-

Fiveable. (2025, August 15). Deuterium isotope effect Definition. [Link]

-

EBSCO. Isotopic Effects In Chemical Reactions. [Link]

-

Drain, B. A., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. PMC. [Link]

-

Zhang, P., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. [Link]

-

Zeng, Y., et al. (2011). Substituent Effect on the Acid-Promoted Hydrolysis of 2-Aryloxazolin-5-one: Normal vs Reverse. The Journal of Physical Chemistry A. [Link]

-

Verbraeken, B., et al. (2015). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry. [Link]

-

Ngochindo, R. I. (1992). 2-Oxazolines as activating groups towards metallation and stabilising groups against polymerization in N-substituted pyrroles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

reposiTUm. (n.d.). Hydrogels based on poly(2-oxazoline)s as ultrasound-responsive materials for drug delivery. [Link]

-

Drain, B. A., & Becer, C. R. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. ResearchGate. [Link]

-

Aydogan, F., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides. Tetrahedron Letters. [Link]

-

Williams, T. E., et al. (2022). Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry. Polymer Chemistry. [Link]

-

ResearchGate. (2025, August 9). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. [Link]

-

New Journal of Chemistry. (2024, April 5). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. [Link]

-

Drain, B. A., & Becer, C. R. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Taylor & Francis Online. [Link]

-

Academia.edu. Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. [Link]

-

Wiley, R. H., & Bennett, L. L., Jr. (1949). The Chemistry of the Oxazolines. Chemical Reviews. [Link]

-

ACS Omega. (2025, February 14). Partially Hydrolyzed Poly(2-alkyl/aryl-2-oxazoline)s as Thermal Latent Curing Agents: Effect of Composition and Pendant Groups on Curing Behavior. [Link]

-

MDPI. (2020, August 1). Selective Partial Hydrolysis of 2-isopropyl-2-oxazoline Copolymers towards Decreasing the Ability to Crystallize. [Link]

-

Williams, T. E., et al. (2022). Stochasticity of poly(2-oxazoline) oligomer hydrolysis determined by tandem mass spectrometry. Polymer Chemistry. [Link]

-